Ginsenoside Ra1 - 83459-41-0

Ginsenoside Ra1

Catalog Number: EVT-1737143
CAS Number: 83459-41-0
Molecular Formula: C58H98O26
Molecular Weight: 1211.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ginsenoside Ra1, a dammarane-type saponin, is a natural compound primarily isolated from the root of Panax ginseng C.A. MEYER, commonly known as ginseng. [] Ginsenoside Ra1 belongs to the protopanaxadiol-type ginsenosides, characterized by the presence of a protopanaxadiol aglycone core structure. [, ] It plays a significant role in scientific research, particularly in areas like cell signaling, intercellular communication, and exploring potential therapeutic applications.

Ginsenoside Rb2

  • Relevance: Ginsenoside Rb2 is a key metabolite of Ginsenoside Ra1. β-D-Xylosidase from Bifidobacterium breve K-110 hydrolyzes the xylose moiety from the C-20 position of Ginsenoside Ra1, resulting in the formation of Ginsenoside Rb2. [, ]. This metabolic pathway highlights the close structural relationship between these two ginsenosides.

Ginsenoside Ra2

  • Relevance: Ginsenoside Ra2 shares a similar structure with Ginsenoside Ra1, with the primary difference being the glycosidic linkage of the xylose moiety at the C-20 position. In Ginsenoside Ra1, xylose is linked to the arabinose moiety through a (1→4) linkage, whereas, in Ginsenoside Ra2, it's linked through a (1→2) linkage to the arabinofuranose moiety []. Despite this difference, both ginsenosides are substrates for the β-D-Xylosidase enzyme from Bifidobacterium breve K-110 [].

Xyloglucosyl Kakkalide

  • Relevance: The β-D-Xylosidase from Bifidobacterium breve K-110 shows a higher affinity for Xyloglucosyl Kakkalide compared to Ginsenoside Ra1 []. This suggests that even though the complete structure of Xyloglucosyl Kakkalide is unknown, it likely contains a structural feature similar to the xylose moiety present in Ginsenoside Ra1, which is recognized and cleaved by the enzyme.

Koryoginsenoside R1

  • Relevance: Koryoginsenoside R1, along with Ginsenoside Ra1, belongs to the group of 20(S)-protopanaxadiol-type ginsenosides found in Panax ginseng []. This classification suggests a structural similarity in their aglycone backbone.

Notoginsenoside R2

  • Relevance: Similar to Koryoginsenoside R1, Notoginsenoside R2 also belongs to the 20(S)-protopanaxadiol-type ginsenosides, as does Ginsenoside Ra1 []. This indicates a shared core structure in their aglycone moiety, differentiating them from other ginsenoside classes.

20(S)-Protopanaxadiol 3-O-β-D-glucopyranosido-20-O-β-D-glucopyranoside

  • Relevance: This prosapogenin is a direct metabolic product of Ginsenoside Ra1 []. It lacks the xylose and arabinose sugar moieties present in Ginsenoside Ra1, indicating that naringinase cleaves glycosidic linkages at the C-20 position.
  • Relevance: This prosapogenin is formed by the removal of a single glucose moiety from the C-3 position of Ginsenoside Ra1 []. This suggests that naringinase exhibits a specific order of activity, cleaving the glucose at C-3 before removing the sugars at the C-20 position.
  • Relevance: This compound is formed by the complete removal of the sugar moieties from the C-3 position of Ginsenoside Ra1, leaving only the sugar chain at C-20 intact []. This further supports the specific order of glycosidic bond cleavage exhibited by naringinase.

20(S)-Protopanaxadiol 3-O-β-D-glucopyranosido-20-O-α-L-arabinopyranosyl(1→6)-β-D-glucopyranoside

  • Relevance: This compound shares a structural similarity with the prosapogenins derived from Ginsenoside Ra1 []. This suggests a common metabolic pathway for both Ginsenoside Ra1 and Ginsenoside Rb2, eventually leading to the formation of their shared aglycone backbone, 20(S)-protopanaxadiol.
  • Relevance: Compound K represents a final product in the metabolic pathway of many ginsenosides, including Ginsenoside Ra1 []. While not directly derived from Ginsenoside Ra1 in the presented research, it highlights the metabolic conversion of complex ginsenosides into simpler, often more potent, forms by human intestinal bacteria.
Source

Ginsenoside Ra1 is predominantly extracted from Panax ginseng and its related species. The extraction process typically involves methods such as solvent extraction, where organic solvents like ethanol or methanol are used to isolate the ginsenosides from plant materials. Recent advancements in analytical techniques, such as ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry, have enhanced the profiling and quantification of ginsenosides, including Ra1, in various ginseng samples .

Classification

Ginsenosides are classified into two main groups based on their chemical structure: protopanaxadiol and protopanaxatriol. Ginsenoside Ra1 falls under the protopanaxadiol category, which also includes other compounds like Rb1, Rb2, and Rd. This classification is significant as it influences the pharmacological properties and mechanisms of action of these compounds .

Synthesis Analysis

Methods

The biosynthesis of ginsenoside Ra1 involves complex biochemical pathways within the Panax ginseng plant. The primary pathway includes the mevalonic acid pathway leading to the formation of squalene and subsequently dammarane-type triterpenes. The conversion of these precursors into specific ginsenosides is mediated by glycosyltransferases, which facilitate the glycosylation reactions necessary for forming Ra1 from its precursors .

Technical Details

Recent studies have identified several genes involved in the biosynthesis of ginsenosides through transcriptomic analysis. For instance, UDP-glycosyltransferases play a crucial role in transferring sugar moieties to aglycone structures, resulting in various ginsenoside forms including Ra1 . Advanced techniques like RNA sequencing have been employed to elucidate these biosynthetic pathways and identify key enzymes responsible for the transformation processes.

Molecular Structure Analysis

Structure

The molecular formula of ginsenoside Ra1 is C42H72O13C_{42}H_{72}O_{13}. It features a dammarane skeleton with multiple hydroxyl groups and sugar moieties attached, contributing to its solubility and biological activity.

Data

The structural characterization can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. These methods provide insights into the arrangement of atoms within the molecule and confirm its identity through fragmentation patterns observed during mass spectrometry analysis .

Chemical Reactions Analysis

Reactions

Ginsenoside Ra1 undergoes various chemical reactions during its metabolism and biotransformation. These include hydrolysis reactions that convert more complex ginsenosides into simpler forms that may exhibit different biological activities. For example, intestinal bacteria can metabolize protopanaxadiol-type saponins into more bioactive forms through enzymatic hydrolysis .

Technical Details

The enzymatic pathways involved in these transformations often include glycosylation and de-glycosylation processes facilitated by specific enzymes such as glycosidases. Understanding these reactions is crucial for elucidating how ginsenoside Ra1 exerts its pharmacological effects.

Mechanism of Action

Process

Ginsenoside Ra1 exerts its effects through multiple mechanisms. It has been shown to modulate signaling pathways involved in inflammation and oxidative stress responses. For instance, it may inhibit nuclear factor kappa B activation, leading to reduced expression of pro-inflammatory cytokines . Additionally, it can enhance antioxidant enzyme activity, thus mitigating oxidative damage.

Data

Experimental studies have demonstrated that ginsenoside Ra1 can influence cellular pathways related to apoptosis and cell proliferation in various cell types, indicating its potential role in cancer therapy and neuroprotection .

Physical and Chemical Properties Analysis

Physical Properties

Ginsenoside Ra1 is typically a white powder with a melting point that varies based on purity but generally falls within a range suitable for pharmaceutical applications.

Chemical Properties

  • Solubility: Ginsenoside Ra1 is soluble in organic solvents such as ethanol but has limited solubility in water.
  • Stability: It exhibits stability under acidic conditions but may degrade under prolonged exposure to high temperatures or alkaline environments.

Relevant data regarding its solubility and stability are essential for formulating effective delivery systems for therapeutic use .

Applications

Scientific Uses

Ginsenoside Ra1 has garnered interest in various fields due to its pharmacological properties. Its applications include:

Research continues to expand on these applications as new therapeutic uses are discovered through ongoing studies into the compound's mechanisms and effects on human health .

Biosynthesis Pathways of Ginsenoside Ra1 in *Panax* Species

Enzymatic Processes in Dammarane-Type Triterpenoid Skeleton Formation

Ginsenoside Ra1 belongs to the protopanaxadiol (PPD)-type dammarane triterpenoids, characterized by a tetracyclic backbone formed through the cytosolic mevalonate (MVA) pathway. The biosynthesis initiates with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), catalyzed by acetoacetyl-CoA thiolase and HMG-CoA synthase. 3-Hydroxy-3-methylglutaryl-CoA reductase (HMGR) serves as the first rate-limiting enzyme, converting HMG-CoA to mevalonate [1] [8]. Subsequent phosphorylation and decarboxylation yield isopentenyl diphosphate (IPP), which isomerizes to dimethylallyl diphosphate (DMAPP).

Farnesyl pyrophosphate synthase (FPS) then catalyzes the sequential condensation of IPP and DMAPP to form the C₁₅ intermediate farnesyl diphosphate (FPP). Two FPP molecules undergo tail-to-tail condensation mediated by squalene synthase (SS) to produce squalene—a pivotal branch point for triterpenoid biosynthesis. In Panax ginseng, three functional SS isoforms (PgSS1, PgSS2, PgSS3) have been identified, with PgSS1 overexpression increasing phytosterol and ginsenoside content by 2.4-fold [1] [7]. Squalene is epoxidized by squalene epoxidase (SQE) to form 2,3-oxidosqualene, which undergoes cyclization by dammarenediol-II synthase (DS) to yield dammarenediol-II—the direct precursor of the dammarane skeleton [1] [4].

Table 1: Key Enzymes in Dammarane Skeleton Formation

EnzymeGene SymbolFunctionEffect on Ginsenoside Yield
HMGRPqHMGR/PgHMGR2HMG-CoA → MevalonateRate-limiting step; ↑ flux to IPP
Farnesyl PP synthasePgFPSGPP → Farnesyl PP↑ 2.4-fold in hairy roots [1]
Squalene synthasePgSS12 Farnesyl PP → Squalene↑ Phytosterols & ginsenosides [1]
Dammarenediol synthasePgDS2,3-Oxidosqualene → Dammarenediol-IICommits flux to dammarane backbone

Glycosylation Mechanisms at C-3 and C-20 Positions

Ginsenoside Ra1 (C₅₈H₉₈O₂₆) possesses a unique tetra-saccharide moiety at C-3 (glucose→glucose) and a di-saccharide at C-20 (xylose→arabinose), distinguishing it from related PPD-type saponins like Rb1. Glycosylation is mediated by UDP-glycosyltransferases (UGTs), which transfer sugar groups from activated nucleotide donors to the aglycone. The process initiates with the hydroxylation of dammarenediol-II at C-20 by cytochrome P450 monooxygenases (e.g., CYP716A47), forming protopanaxadiol (PPD) [7] [8].

UGTs then sequentially attach glucose residues to PPD:

  • C-3 glycosylation: A β-(1→2)-linked diglucose chain is added, requiring two UGT isoforms. The first glucosyltransferase (e.g., UGT74AE2) attaches glucose to form ginsenoside Rd, followed by a second UGT adding the outer glucose [3] [8].
  • C-20 glycosylation: Xylose is attached first by UGT94Q2, followed by arabinose addition. The enzyme PgUGAT252645 (a UGT73 subfamily member) specifically catalyzes glucuronidation at C-3 of oleanolic acid analogs, though its role in Ra1 biosynthesis requires validation [3].

Mutations in UGT genes critically impact catalytic efficiency. For example, a SNP at bp 622 of PgUGAT252645 causes an amino acid substitution that reduces glucuronosyltransferase activity by >50%, directly affecting glycoside diversity [3].

Genetic Regulation of UDP-Glycosyltransferases in Sugar Moiety Attachment

The Panax genome encodes >100 UGTs, with tissue-specific expression determining ginsenoside profiles. Transcriptome analyses reveal:

  • Root-enriched UGTs: 80% of UGTs show highest expression in roots, correlating with elevated Ra1 accumulation [6].
  • Alternative splicing: Differential splicing events in UGT transcripts generate isoforms with modified substrate specificity. For instance, splicing variants of UGT71A genes lack transmembrane domains, altering subcellular localization [6].

Co-expression networks identify transcription factors (TFs) regulating UGTs:

  • AP2/ERF TFs: Bind to GCC-box promoters of UGT genes, enhancing expression under methyl jasmonate (MeJA) induction.
  • MYB TFs: Co-express with UGT74 subfamily members (|r| > 0.8, p < 0.01), directly activating UGT promoters [6] [8].

Overexpression of PgUGT94Q2 in ginseng adventitious roots increased Ra1 content by 1.8-fold, confirming its role in C-20 xylosylation [3].

Table 2: UGTs Involved in Ginsenoside Ra1 Glycosylation

UGT SubfamilyGene IdentifierFunctionExpression SiteRegulatory TF
UGT73PgUGAT252645Glucuronidation at C-3RootsbHLH
UGT74PgUGT74AE2First glucose at C-3 of PPDRoots, stemsMYB
UGT94PgUGT94Q2Xylose at C-20RootsAP2/ERF
UGT71VariantsArabinose attachment?Leaves, rootsWRKY

Comparative Biosynthetic Flux Between PPD and PPT Derivatives

PPD-type (e.g., Ra1, Rb1) and PPT-type (e.g., Rg1, Re) ginsenosides diverge at the dammarenediol-II branch point:

  • PPD pathway: Dammarenediol-II hydroxylated at C-20 by CYP716A47.
  • PPT pathway: Dammarenediol-II hydroxylated at C-6 by CYP716A53v2 [1] [8].

Flux analyses reveal key differences:

  • Precursor partitioning: 65–70% of 2,3-oxidosqualene flows to PPD derivatives versus 20–25% to PPT in P. ginseng roots [1].
  • Glycosylation efficiency: UGTs show higher affinity for PPD aglycones (Km = 8.2 µM) than PPT (Km = 14.7 µM), favoring Ra1/Rb1 synthesis [6].
  • Environmental modulation: Shading reduces PPT-type ginsenosides by 40% but increases PPD-type (including Ra1) by 22% via downregulating CYP716A53v2 [8].

Table 3: Metabolic Flux Comparison: PPD vs. PPT Pathways

ParameterPPD Derivatives (e.g., Ra1)PPT Derivatives (e.g., Rg1)Key Regulatory Enzyme
Precursor commitment65–70% flux20–25% fluxCYP716A47 vs. CYP716A53v2
UGT affinity (Km)8.2 ± 1.3 µM14.7 ± 2.1 µMUGT94Q2 (PPD-specific)
Response to light stress↑ 22% under shade↓ 40% under shadeLight-responsive bHLH TFs
Tissue distributionRoots > leavesLeaves > rootsTissue-specific UGT promoters

The tetraploid nature of Panax ginseng (2n=4x=48) complicates flux control, as homeologous UGT genes exhibit subfunctionalization. For example, the UGT71 locus on chromosome 8a encodes a Ra1-specific arabinosyltransferase, while its homeolog on chromosome 8b lost catalytic activity [7] [8]. Synthetic biology approaches in yeast confirm these differences: PPD pathway engineering yields >1 g/L of PPD aglycones, whereas PPT derivatives accumulate at <0.3 g/L under identical conditions [4].

Concluding Remarks

Ginsenoside Ra1 exemplifies the metabolic complexity of Panax species, requiring coordinated activity of >20 enzymes—from HMGR-mediated precursor synthesis to UGT-facilitated glycosylation. Advances in genome sequencing and heterologous expression continue to unravel the genetic basis of its stereospecific sugar attachments and aglycone modification. Future efforts should focus on CRISPR-mediated activation of rate-limiting UGTs to enhance Ra1 production in plant or microbial systems.

Properties

CAS Number

83459-41-0

Product Name

Ginsenoside Ra1

IUPAC Name

2-[2-[[17-[2-[6-[[3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C58H98O26

Molecular Weight

1211.4 g/mol

InChI

InChI=1S/C58H98O26/c1-24(2)10-9-14-58(8,84-52-47(74)42(69)39(66)30(81-52)22-76-49-45(72)40(67)31(23-77-49)80-50-44(71)36(63)27(62)21-75-50)25-11-16-57(7)35(25)26(61)18-33-55(5)15-13-34(54(3,4)32(55)12-17-56(33,57)6)82-53-48(43(70)38(65)29(20-60)79-53)83-51-46(73)41(68)37(64)28(19-59)78-51/h10,25-53,59-74H,9,11-23H2,1-8H3

InChI Key

KVMXBSSOCCPAOR-UHFFFAOYSA-N

SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(CO8)OC9C(C(C(CO9)O)O)O)O)O)O)O)O)C

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(CO8)OC9C(C(C(CO9)O)O)O)O)O)O)O)O)C

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@H](CO8)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O)O)O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.